2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-4-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-4-yl)ethanamine is a compound belonging to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its diverse biological activities and has been studied for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-4-yl)ethanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a diamine with a carbonyl compound, followed by cyclization to form the imidazole ring. For example, the reaction of 1,2-diaminobenzene with an aldehyde or ketone in the presence of an acid catalyst can yield the desired imidazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-4-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted imidazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.
Medicine: It has shown potential as an anti-inflammatory and anticancer agent.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-4-yl)ethanamine involves its interaction with specific molecular targets. For example, as a tubulin inhibitor, it binds to the colchicine binding site on tubulin, preventing the polymerization of microtubules. This disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,2-Diaryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazoles: These compounds possess similar structural features and exhibit comparable biological activities, such as COX-2 inhibition and anticancer properties.
Imidazole N-oxides: These derivatives are formed through the oxidation of imidazole and have distinct chemical and biological properties.
Uniqueness
2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-4-yl)ethanamine is unique due to its specific substitution pattern and the presence of the ethanamine side chain. This structural feature contributes to its distinct biological activities and potential therapeutic applications.
Biological Activity
2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-4-yl)ethanamine, also known as 1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethan-1-amine dihydrochloride (CAS: 1820649-49-7), is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
Property | Details |
---|---|
Molecular Formula | C9H17Cl2N3 |
Molecular Weight | 238.16 g/mol |
IUPAC Name | 1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethan-1-amine dihydrochloride |
CAS Number | 1820649-49-7 |
Purity | 95% |
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to benzimidazole derivatives. For instance, derivatives with similar structures have shown significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that the presence of specific functional groups enhances their efficacy. Compounds with imidazole rings often exhibit improved interaction with target proteins involved in tumor growth and proliferation .
Anticonvulsant Properties
Research has demonstrated that certain benzimidazole derivatives possess anticonvulsant properties. In a series of tests comparing various compounds, those containing tetrahydro-benzimidazole moieties displayed significant protective effects against induced seizures in animal models. The mechanism appears to involve modulation of neurotransmitter systems that regulate excitability in neuronal tissues .
Neuroprotective Effects
The neuroprotective effects of this compound have been explored in the context of neurodegenerative diseases. Studies suggest that the compound may inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease pathology. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially improving cognitive function .
Case Study 1: Antitumor Efficacy
A study involving a series of synthesized benzimidazole derivatives demonstrated that compounds with similar structural features to this compound exhibited IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines. The study concluded that modifications to the imidazole ring could enhance cytotoxicity significantly .
Case Study 2: Neuroprotective Mechanism
In a preclinical study assessing the neuroprotective effects of tetrahydro-benzimidazole derivatives on rat models of Alzheimer's disease, it was found that these compounds reduced AChE activity by approximately 40%, leading to improved cognitive performance in maze tests compared to control groups .
Properties
CAS No. |
361395-36-0 |
---|---|
Molecular Formula |
C9H15N3 |
Molecular Weight |
165.24 g/mol |
IUPAC Name |
2-(4,5,6,7-tetrahydro-1H-benzimidazol-4-yl)ethanamine |
InChI |
InChI=1S/C9H15N3/c10-5-4-7-2-1-3-8-9(7)12-6-11-8/h6-7H,1-5,10H2,(H,11,12) |
InChI Key |
DVMPHLFLWIBNLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)NC=N2)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.